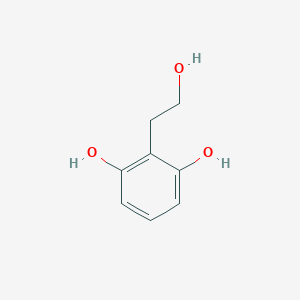

2-(2-Hydroxyethyl)resorcinol

説明

“2-(2-Hydroxyethyl)resorcinol” is an organic compound with the empirical formula C8H10O3 and a molecular weight of 154.16 . It is a solid substance and is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyethyl)resorcinol” can be represented by the SMILES string OCCOc1cccc(O)c1 . The InChI representation is 1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2 .

Physical And Chemical Properties Analysis

“2-(2-Hydroxyethyl)resorcinol” is a solid substance . It has an empirical formula of C8H10O3 and a molecular weight of 154.16 .

科学的研究の応用

Skin Sensitization Potential : Resorcinol, a simple aromatic chemical used in hair dyes, has been identified as a skin sensitizer. A local lymph node assay aligned clinical experience with predictive animal methods, showing resorcinol's sensitizing potency similar to hexyl cinnamic aldehyde (Basketter, Sanders, & Jowsey, 2007).

Use in Polymers : Resorcinol derivatives, including resorcinol di-(2-hydroxyethyl) ether, are used in polyurethanes, polyesters, and high-technology applications. Resorcinol's reactivity as a monomer or additive enhances the molecular weight of polymers (Dressler, 1994).

Allergic Contact Dermatitis : Resorcinol, used in antifungal preparations and other topical products, has been linked to cases of allergic contact dermatitis, highlighting its role as a potential allergen (Foti, Romita, Ettorre, Angelini, & Bonamonte, 2016).

Flame Retardant Metabolism : Resorcinol bis(diphenylphosphate) (RDP), a flame retardant, undergoes hydrolysis and further metabolism in the human body, forming various metabolites. This understanding is crucial for assessing human exposure to this emerging contaminant (Ballesteros-Gómez, Van den Eede, & Covaci, 2015).

Binding with DNA : Studies on the interaction between resorcinol and DNA are significant for understanding its potential health impacts. Resorcinol binds to DNA through electrostatic forces, influencing the phosphorus oxygen bonds in the DNA skeleton (Zeng, Chen, Lei, Zhou, Yang, Guo, Tuo, & Guo, 2021).

Isotopic Abundance in Biofield Energy Treated Resorcinol : A study explored the impact of biofield energy treatment on isotopic abundance ratios in resorcinol, suggesting potential alterations in its physicochemical properties (Trivedi, Branton, Trivedi, Nayak, Panda, & Jana, 2016).

Topical Application and Absorption : Research on the percutaneous absorption, blood levels, and urinary excretion of topically applied resorcinol in humans indicates its safety for topical use (Yeung, Kantor, Nacht, & Gans, 1983).

Colorimetric Estimation : Resorcinol derivatives have been utilized as analytical reagents for the colorimetric estimation of metals like cobalt, lead, and uranium (Pollard, Hanson, & Geary, 1959).

Electrochemical Analysis : The electrochemical properties of resorcinol have been investigated for applications in identifying bioactive molecules (Deepa, Manjunatha, Krishna, & Be, 2014).

Antitumor Effects : Resorcinol derivatives from plants like Ardisia brevicaulis have shown antitumor effects, inducing apoptosis in cancer cells (Chen, Zhao, Wang, Zhao, Li, & Liu, 2011).

Safety And Hazards

特性

IUPAC Name |

2-(2-hydroxyethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGMIRBFYCQNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)resorcinol | |

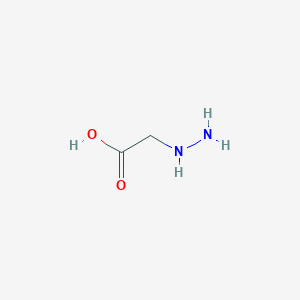

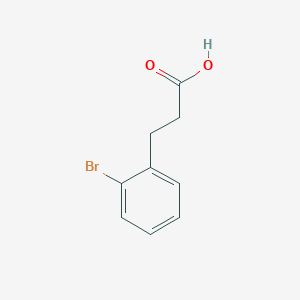

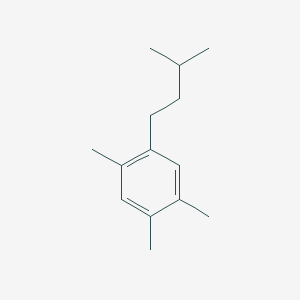

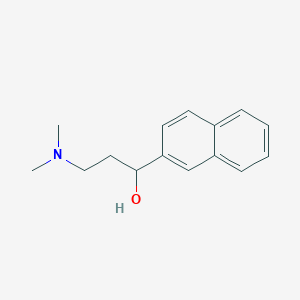

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

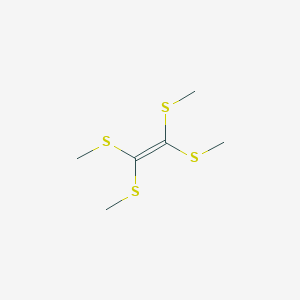

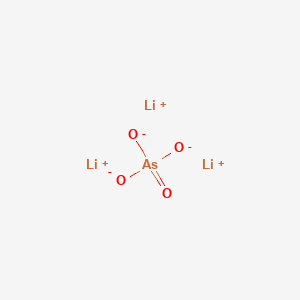

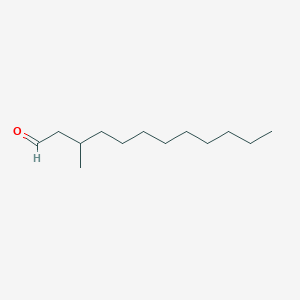

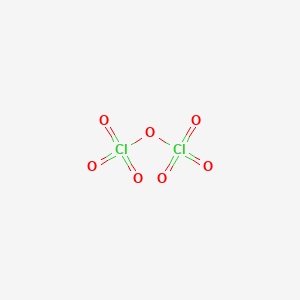

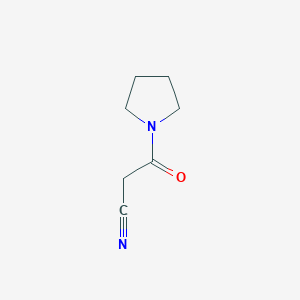

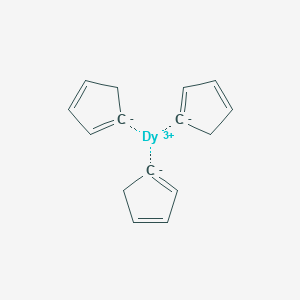

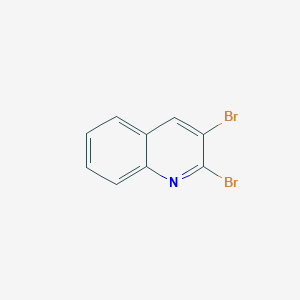

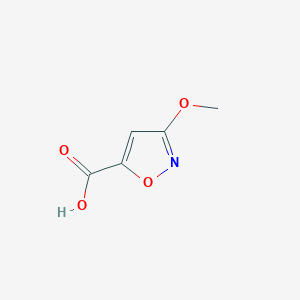

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。